molecular formula C17H14ClN3O3 B3342026 4-((3-Chlorophenyl)amino)-7-methoxyquinazolin-6-yl acetate CAS No. 1187223-25-1

4-((3-Chlorophenyl)amino)-7-methoxyquinazolin-6-yl acetate

Cat. No. B3342026
CAS RN: 1187223-25-1
M. Wt: 343.8 g/mol
InChI Key: JZICUUOWBPEJKD-UHFFFAOYSA-N
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Description

The compound “4-((3-Chlorophenyl)amino)-7-methoxyquinazolin-6-yl acetate” is a quinazoline derivative. Quinazolines are a class of organic compounds that consist of a fused two-ring system made up of a benzene ring and a pyrimidine ring. They are known to exhibit a wide range of biological activities .


Molecular Structure Analysis

The molecular structure of this compound would likely show aromaticity in the quinazoline moiety, with additional electron-withdrawing inductive effects from the chlorophenyl and acetate groups, and electron-donating resonance effects from the methoxy group .


Chemical Reactions Analysis

Quinazolines can undergo a variety of reactions, including alkylation, acylation, halogenation, and nitration, among others . The specific reactions that “this compound” might undergo would depend on the reaction conditions and reagents used.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the chlorophenyl and acetate groups might increase its lipophilicity compared to a simple quinazoline .

Mechanism of Action

The mechanism of action would depend on the specific biological activity of the compound. Many quinazoline derivatives are known to interact with various enzymes and receptors in the body .

Safety and Hazards

As with any chemical compound, handling “4-((3-Chlorophenyl)amino)-7-methoxyquinazolin-6-yl acetate” would require appropriate safety measures. While specific safety data for this compound is not available, general precautions would include avoiding inhalation or contact with skin or eyes .

properties

IUPAC Name

[4-(3-chloroanilino)-7-methoxyquinazolin-6-yl] acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClN3O3/c1-10(22)24-16-7-13-14(8-15(16)23-2)19-9-20-17(13)21-12-5-3-4-11(18)6-12/h3-9H,1-2H3,(H,19,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZICUUOWBPEJKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC(=CC=C3)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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